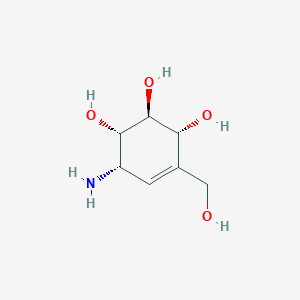

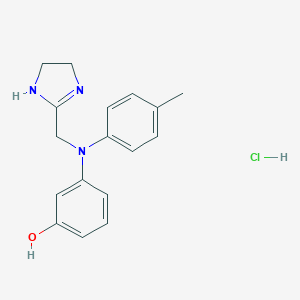

Boc-(2S)-3,3-二甲基-2-吡咯烯羧酸

描述

Synthesis Analysis

The synthesis of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid involves several steps, including protection, activation, and coupling reactions. A novel condensation reaction developed using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-(dimethylamino)pyridine (DMAP) showcases the utility of Boc2O in acylating a wide range of nitrogen compounds, including pyrrolidines, under mild conditions with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016). This method underscores the synthesis's efficiency and broad applicability in generating Boc-protected compounds.

科学研究应用

1. 固相肽合成

Boc-(2S)-3,3-二甲基-2-吡咯烯羧酸在固相肽合成中有应用。Wagner和Tilley(1990年)详细描述了(2S,3S)-N-Boc-3-(苄氧基)天冬氨酸β-苄酯的合成,这是一种β-羟基天冬氨酸衍生物,通过固相合成保护以用于肽链中(Wagner & Tilley, 1990)。

2. 合成非天然氨基酸

Boc-(2S)-3,3-二甲基-2-吡咯烯羧酸在合成非天然氨基酸中发挥作用。Bender等人(2015年)报道了Boc-2',6'-二甲基-L-酪氨酸的合成,这是一种用于合成阿片类配体的非天然氨基酸(Bender et al., 2015)。

3. 赖氨酸氧化衍生物的合成

该化合物用于合成赖氨酸及相关肽链的氧化衍生物。Peek等人(2009年)合成了Boc-L-赖氨酸衍生物和含有电子给体和氧化还原色团的赖氨酸肽链(Peek et al., 2009)。

4. 叔丁基酯的合成

它还可用于合成N-保护氨基酸的叔丁基酯。Loffet等人(1989年)使用叔丁基氟代碳酸酯(Boc-F)进行此目的,突出了其在温和条件下的高效性(Loffet et al., 1989)。

未来方向

The use of Boc-protected amino acids, including “Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid”, in peptide synthesis is a well-established field with many potential applications in medicinal chemistry and drug discovery . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and studying the biological activities of the resulting peptides .

作用机制

Target of Action

The primary target of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid, also known as (S)-N-BoC-3,3-dimethylpyrrolidine-2-carboxylic acid, is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound interacts with its targets (amines) by adding the BOC group under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process is known as protection of amines . The BOC group can be removed from the amines with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound affects the amine protection pathway in organic synthesis . By adding the BOC group to amines, it protects the amines from unwanted reactions during the synthesis process . The removal of the BOC group allows the amines to participate in subsequent reactions .

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis . This allows for more complex molecules to be synthesized without unwanted reactions involving the amines .

Action Environment

The action of Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid is influenced by the chemical environment in which it is used. Factors such as the presence of a base, the type of solvent used, and the temperature can all affect the compound’s ability to protect amines . For example, the BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

属性

IUPAC Name |

(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-6-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTWJYOGVFLUNJ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN([C@@H]1C(=O)O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(2S)-3,3-dimethyl-2-pyrrolidenecarboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)

![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)